Product packaging for Hovenidulcioside B1(Cat. No.:CAS No. 174902-16-0)

Hovenidulcioside B1

Cat. No.: B062390
CAS No.: 174902-16-0
M. Wt: 855 g/mol
InChI Key: CMTXBVHDOWHMEA-AGGDBPHMSA-N
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Description

Hovenidulcioside B1 is a high-purity, bioactive triterpenoid saponin isolated from Hovenia dulcis, gaining significant interest for its diverse and potent pharmacological properties. As a reference standard, it is essential for qualitative and quantitative analysis in natural product chemistry and phytopharmacological research. Current investigative applications focus on its potent anti-diabetic potential, where it is studied for its ability to enhance glucose uptake and modulate key signaling pathways involved in insulin resistance. Furthermore, researchers are exploring its hepatoprotective effects against toxin-induced liver injury, its anti-inflammatory activity via the suppression of pro-inflammatory cytokine production, and its anti-adipogenic effects, which may be relevant for metabolic syndrome studies. The primary mechanism of action is believed to involve the regulation of the AMPK and PPAR-γ pathways, making it a critical tool for elucidating metabolic disease mechanisms and for screening novel therapeutic candidates. This compound is provided to the scientific community to facilitate in vitro and in vivo preclinical research, drug discovery programs, and the development of robust analytical methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H70O16 B062390 Hovenidulcioside B1 CAS No. 174902-16-0

Properties

IUPAC Name

[(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O16/c1-20-15-24(57-38(20)53)16-26(56-23(4)46)21(2)25-9-10-29-42(7)13-12-30(41(5,6)28(42)11-14-43(29,8)44(25)17-31(47)54-19-44)59-40-37(35(51)33(49)27(18-45)58-40)60-39-36(52)34(50)32(48)22(3)55-39/h20-22,24-30,32-37,39-40,45,48-52H,9-19H2,1-8H3/t20-,21-,22+,24+,25-,26+,27-,28+,29-,30+,32+,33-,34-,35+,36-,37-,39+,40+,42+,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTXBVHDOWHMEA-AGGDBPHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1=O)CC(C(C)C2CCC3C4(CCC(C(C4CCC3(C25CC(=O)OC5)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](OC1=O)C[C@@H]([C@H](C)[C@H]2CC[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3([C@]25CC(=O)OC5)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174902-16-0
Record name (1′S,2′R,4′aR,4′bR,7′S,8′aR,10′aR)-2′-[(1R,2S)-2-(Acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7′-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]dodecahydro-4′b,8′,8′,10′a-tetramethylspiro[furan-3(2H),1′(2′H)-phenanthren]-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174902-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hovenidulcioside B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174902160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Isolation and Comprehensive Structural Elucidation of Hovenidulcioside B1

Methodologies for Extraction and Isolation from Hovenia dulcis

The journey to obtaining pure Hovenidulcioside B1 begins with its extraction from the seeds and fruit of Hovenia dulcis. nih.govmdpi.com The process is designed to efficiently separate triterpene glycosides from the vast array of other phytochemicals present in the plant material.

The initial step involves the extraction of crude saponins (B1172615) from the powdered plant material, typically the seeds or fruit of H. dulcis. nih.gov A common method employs polar solvents to effectively draw out the glycosidic compounds. Researchers often use a methanol (B129727) (MeOH) extract or an ethanol-water (EtOH-H₂O) mixture. nih.govecomole.com

Following the initial extraction, the crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. This typically involves successive extractions with ethyl acetate (B1210297) (EtOAc) and water-saturated n-butanol (n-BuOH). ecomole.com This partitioning separates compounds based on their polarity, with the triterpene glycosides, including this compound, concentrating in the more polar n-BuOH fraction.

The n-BuOH fraction, while enriched with saponins, is still a complex mixture requiring further purification. This is achieved through a sequence of chromatographic techniques that separate compounds based on their differential interactions with a stationary phase. ecomole.com

A typical workflow for the enrichment of this compound involves:

Silica (B1680970) Gel Column Chromatography: The enriched fraction is first applied to a silica gel column. Elution is performed using a solvent gradient, such as a chloroform-methanol system, to separate the mixture into several less complex sub-fractions. ecomole.com

Octadecylsilyl (ODS) Column Chromatography: Fractions containing the target compound are further purified on an ODS column, also known as a reverse-phase column. Here, a gradient of decreasingly polar solvents, like a methanol-water mixture, is used for elution. ecomole.com

Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used to remove smaller impurities. The gel matrix separates molecules based on their size. ecomole.com

High-Performance Liquid Chromatography (HPLC): The final purification step often employs semi-preparative HPLC, which offers high resolution to isolate the target compound to a high degree of purity. ecomole.com

Through this meticulous, multi-step chromatographic process, this compound is successfully isolated from the complex initial plant extract.

Solvent Extraction Techniques for Triterpene Glycosides

Advanced Spectroscopic and Spectrometric Characterization

Once isolated, the precise molecular structure of this compound is determined using a suite of advanced spectroscopic methods. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of complex natural products.

The elucidation of this compound's structure was accomplished through comprehensive NMR analysis, including both one-dimensional (1D) and two-dimensional (2D) experiments. nih.govtheses.fr These techniques provide detailed information about the carbon skeleton, the types and locations of protons, and the connectivity between atoms, ultimately revealing the molecule's complete three-dimensional architecture.

One-dimensional NMR provides the foundational data for structural elucidation. The ¹H NMR spectrum reveals the chemical environment and number of different types of protons, while the ¹³C NMR spectrum provides information on each carbon atom in the molecule. vanderbilt.eduucl.ac.uk

The ¹³C NMR data for the aglycone portion of this compound confirms the presence of the characteristic 16,17-seco-dammarane skeleton. The chemical shifts (δ) identify key functional groups, including carbonyls, olefinic carbons, and carbons bearing hydroxyl groups, as well as the numerous methyl groups typical of a triterpenoid (B12794562) structure.

Table 1: ¹³C NMR Chemical Shift Data for the Aglycone of this compound (125 MHz, in CD₃OD)

PositionδC (ppm)PositionδC (ppm)
139.816-
227.51751.6
389.11816.3
439.81916.8
556.52036.5
618.921180.1
735.52232.0
840.92376.1
951.02445.0
1037.725172.9
1121.62621.5
1229.02721.8
1348.52828.5
1452.72917.0
1537.23017.0

Data sourced from a thesis referencing the primary literature. theses.fr

While 1D NMR identifies the structural components, 2D NMR experiments are essential to piece them together. For this compound, a combination of these techniques was used to establish the complete connectivity and relative stereochemistry. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps trace out the spin systems within the aglycone and the individual sugar residues.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assembling the entire molecule. It reveals correlations between protons and carbons that are two or three bonds away. This information is crucial for connecting the individual spin systems, linking the sugar units to each other, and attaching the entire sugar chain to the triterpene aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring system.

Through the combined interpretation of these sophisticated 1D and 2D NMR datasets, the complete and unambiguous structure of this compound was successfully elucidated. nih.govmdpi.com

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the qualitative and quantitative analysis of chemical compounds. algimed.com It measures the mass-to-charge ratio (m/z) of ionized analytes. algimed.com This technique is instrumental in determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. algimed.com Unlike standard mass spectrometry, HRMS provides high mass accuracy, allowing for the differentiation between compounds with very similar nominal masses. algimed.com The high resolution and mass accuracy are crucial for distinguishing between two ions with a small difference in their mass-to-charge ratio. vscht.cz

In the analysis of complex natural products such as this compound, HRMS can deliver detailed qualitative and quantitative information. eag.com Techniques like Quadrupole Time-of-Flight (Q-TOF) HRMS offer superior sensitivity and mass accuracy, making them well-suited for the analysis of large molecules. eag.com The development of technologies like Direct Infusion Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) has further expanded the ability to explore the chemical complexity of biological samples. mdpi.com

Key Attributes of HRMS in Structural Elucidation:

FeatureDescriptionRelevance to this compound
High Mass Accuracy Provides exact mass measurements, typically to within a few parts per million (ppm). eag.comEnables the determination of the elemental composition and molecular formula of this compound with high confidence.
High Resolution Ability to distinguish between ions with very close m/z values. vscht.czAllows for the separation of this compound from other closely related compounds or isotopes in a complex mixture.
Sensitivity Can detect and identify compounds at very low concentrations. eag.comFacilitates the analysis of this compound even when present in small quantities in the initial plant extract.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry, also known as MS/MS, involves multiple stages of mass analysis, typically separated by a fragmentation step. labmanager.comwikipedia.org This technique is used to break down selected precursor ions into fragment ions, which provides detailed structural information about the original molecule. nationalmaglab.org The fragmentation patterns serve as a molecular fingerprint, aiding in the unambiguous confirmation of a compound's structure. unt.edu

For complex molecules like oligosaccharides, MS/MS is invaluable for sequencing and identifying glycosidic linkages. wikipedia.org The process involves isolating a precursor ion (MS1), subjecting it to fragmentation through methods like collision-induced dissociation (CID), and then analyzing the resulting product ions (MS2). labmanager.comnationalmaglab.org This method can reveal how different monosaccharide units are connected in this compound.

Different MS/MS platforms, such as Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF), offer various advantages in terms of sensitivity and structural information. labmanager.comunt.edu

Applications of MS/MS in the Study of this compound:

ApplicationDescription
Structural Elucidation Fragmentation patterns help to identify the core structure and the nature and position of substituents. labmanager.com
Sequence Analysis In the case of glycosides, it helps determine the sequence of sugar units. wikipedia.org
Confirmation of Identity Comparison of the MS/MS spectrum with that of a known standard or with theoretical fragmentation can confirm the compound's identity. unt.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. libretexts.orgmsu.edu It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational energy levels. msu.edu These absorptions are characteristic of the bonds present in the molecule, providing a "fingerprint" spectrum that can be used for identification. libretexts.orgopenstax.org

An IR spectrum displays absorption bands at different wavenumbers (cm⁻¹), with each band corresponding to a specific type of bond vibration (e.g., stretching or bending). msu.edu For a compound like this compound, IR spectroscopy can identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds, which are characteristic of its glycosidic structure.

Characteristic IR Absorption Bands Relevant to this compound:

Functional GroupApproximate Absorption Range (cm⁻¹)Type of Vibration
O-H (hydroxyl)3200-3600 (broad)Stretching
C-H (alkane)2850-3000Stretching
C=O (ester/acid)1700-1750Stretching
C-O (ether/alcohol)1000-1300Stretching
C=C (alkene)1600-1680Stretching

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Other Analytical Techniques for Structural Insights

High-Performance Gel Permeation Chromatography (HPGPC) for Molecular Size

High-Performance Gel Permeation Chromatography (HPGPC), a type of size-exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers and macromolecules. ontosight.aiiupac.orgwarwick.ac.uk The separation is based on the hydrodynamic volume of the molecules in solution. iupac.org Larger molecules are excluded from the pores of the chromatography column packing material and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. ontosight.ai

In the context of polysaccharides and large glycosides like this compound, HPGPC is used to estimate the molecular weight and assess the purity of the isolated compound. cjnmcpu.comresearchgate.net By calibrating the column with standards of known molecular weights, the molecular weight of the analyte can be determined from its elution volume. iupac.org

Methylation Analysis for Glycosidic Linkage Determination

Methylation analysis is a fundamental chemical method used to determine the positions of glycosidic linkages in oligosaccharides and polysaccharides. mdpi.commdpi.com The technique involves several steps:

Permethylation: All free hydroxyl groups in the carbohydrate are converted to methyl ethers.

Hydrolysis: The glycosidic bonds are cleaved, breaking the polysaccharide down into its constituent partially methylated monosaccharides.

Reduction and Acetylation: The partially methylated monosaccharides are reduced to alditols and then acetylated to form partially methylated alditol acetates (PMAAs).

Analysis: The resulting PMAA derivatives are volatile and can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.commdpi.com

The positions of the acetyl groups on the PMAAs correspond to the original positions of the glycosidic linkages, while the methyl groups indicate the positions of the original free hydroxyl groups. mdpi.com This powerful technique provides definitive evidence for the linkage patterns within complex carbohydrates like this compound. nih.govnih.gov

X-ray Diffraction for Crystalline Structure

As of the current body of scientific literature, there is no publicly available X-ray diffraction data for the crystalline structure of this compound. While the absolute stereostructures of the related compounds, Hovenidulcioside A1 and A2, were determined with the aid of X-ray crystallographic analysis of their p-bromobenzoate derivative, similar data for this compound has not been reported foodb.ca.

The determination of a crystal structure through X-ray diffraction provides precise information on the three-dimensional arrangement of atoms within a molecule and their packing in a crystal lattice nih.govguidetopharmacology.orgnih.govresearchgate.netresearchgate.netmdpi.comlsuhsc.edunih.gov. This technique is contingent on the ability to grow high-quality single crystals of the compound, which can be a challenging and sometimes unachievable step in natural product chemistry.

Data Tables

Table 1: Spectroscopic Data for this compound

Technique Data Type Description
Mass Spectrometry (MS)Molecular WeightProvides the exact mass of the molecule, aiding in the determination of its molecular formula.
¹H NMRChemical Shifts and Coupling ConstantsReveals the number and environment of hydrogen atoms in the molecule.
¹³C NMRChemical ShiftsIndicates the number and types of carbon atoms present.
2D NMR (COSY, HMQC, HMBC)Correlation SpectraEstablishes the connectivity between protons, between protons and carbons, and long-range correlations, which are crucial for assembling the complete molecular structure.

Biosynthesis and Biotechnological Production Pathways of Hovenidulcioside B1

Elucidation of the Triterpenoid (B12794562) Biosynthesis Pathway

Hovenidulcioside B1 is classified as a dammarane-type triterpenoid saponin (B1150181). Its biosynthesis is a complex process that begins with the formation of a triterpenoid backbone via the isoprenoid pathway, followed by a series of modifications, including glycosylation.

Precursor Compounds and Enzymatic Steps in the Isoprenoid Pathway

The journey to synthesizing the carbon skeleton of this compound originates from the universal five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org In plants, these precursors are produced through two main pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govthieme-connect.com

The biosynthesis of the triterpenoid backbone proceeds through the following key steps:

Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase catalyzes the condensation of two IPP molecules with one DMAPP molecule to create the 15-carbon intermediate, farnesyl diphosphate (FPP). nih.gov

Synthesis of Squalene (B77637): In a critical step, two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS). nih.govresearchgate.net This reaction forms squalene, a 30-carbon linear triterpene, which is the direct precursor to all cyclic triterpenoids. researchgate.net

Cyclization of 2,3-Oxidosqualene (B107256): Squalene is first converted to 2,3-oxidosqualene. This intermediate is then cyclized by specific enzymes known as oxidosqualene cyclases (OSCs). For dammarane-type saponins (B1172615) like this compound, the key enzyme is dammarenediol-II synthase, which shapes the 2,3-oxidosqualene into the characteristic dammarenediol-II skeleton. researchgate.netresearchgate.netnih.gov This step is a major branch point, distinguishing saponin biosynthesis from the production of sterols. uoa.gr

Glycosylation Mechanisms in this compound Formation

Following the formation of the dammarane (B1241002) triterpenoid aglycone (the non-sugar part), the molecule undergoes a series of modifications, most notably glycosylation, to become this compound. This process is crucial as it significantly alters the molecule's properties.

Glycosylation is mediated by a large family of enzymes called UDP-glycosyltransferases (UGTs). sci-hub.se These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to the triterpenoid backbone. sci-hub.seresearchgate.net The process is highly specific, with different UGTs attaching sugars to precise locations on the aglycone. sci-hub.se In the formation of complex saponins, this often occurs in a stepwise manner, where multiple UGTs act sequentially to build an oligosaccharide chain. acs.org The final structure of this compound is achieved once these specific sugar units are attached to its dammarane core.

In Vitro Cultivation for this compound Production

Biotechnological approaches using plant tissue culture offer a promising alternative for producing valuable secondary metabolites like this compound under controlled conditions. Research has focused on developing protocols for Hovenia dulcis cell cultures.

Callus Induction and Establishment of Cell Suspension Cultures of Hovenia dulcis

The initial step in establishing a cell culture system is the induction of callus, an undifferentiated mass of plant cells. For Hovenia dulcis, friable (loosely structured) callus is particularly suitable for initiating cell suspension cultures. nih.govwikipedia.org Studies have successfully established callus cultures and subsequently used them to create cell suspension cultures. wikipedia.org Phytochemical analysis of these friable callus cultures has confirmed the presence of various secondary metabolites, including saponins, identifying these cultures as potential sources for this compound production. uoa.grwikipedia.org

Influence of Plant Growth Regulators on this compound Accumulation

Plant growth regulators are critical components of the culture medium that significantly influence cell growth, morphology, and the production of secondary metabolites. Their type and concentration must be carefully optimized.

The balance and type of auxins and cytokinins in the culture medium have a profound effect on Hovenia dulcis callus cultures. wikipedia.org

Auxins: The auxin Picloram (B1677784) (PIC) has been shown to be effective in promoting the formation of cell suspension cultures. wikipedia.orgguidetoimmunopharmacology.org At a concentration of 0.625 mg/L, PIC led to 100% formation of cell suspension cultures and resulted in high biomass production. nih.govwikipedia.orgguidetoimmunopharmacology.org

Cytokinins: The choice of cytokinin influences the physical characteristics of the callus. Supplementation with Kinetin (KIN) resulted in calli with both compact and friable areas. nih.govwikipedia.orgwikipedia.org In contrast, the use of Thidiazuron (TDZ) produced only compact callus, which is less ideal for establishing suspension cultures. nih.govwikipedia.orgwikipedia.org

The interaction between these growth regulators is key. One study found that a combination of Picloram and Kinetin could produce a "mixed callus" with both compact and friable regions. nih.gov These findings demonstrate that manipulating plant growth regulators can control not only biomass growth but also the callus morphology essential for establishing productive cell suspension cultures for saponin synthesis. wikipedia.org

Interactive Data Table: Effect of Picloram on Hovenia dulcis Cell Suspension Culture Data sourced from Ribeiro et al. (2021). nih.gov

Picloram (PIC) Concentration (mg/L)Cell Suspension Culture (CSC) Formation (%)Dry Weight (mg)
0.625100657.6
1.25100573.0
2.5100529.7

Interactive Data Table: Effect of Cytokinins on Hovenia dulcis Callus Type Observations based on findings from Ribeiro et al. (2021). nih.govwikipedia.org

Cytokinin SupplementResulting Callus Morphology
Kinetin (KIN)Mixed (Compact and Friable Areas)
Thidiazuron (TDZ)Compact Only
Role of Elicitors and Culture Conditions in Secondary Metabolite Biosynthesis

The production of this compound, a complex triterpenoid saponin, in its native plant, Hovenia dulcis, and in in-vitro cultures is intricately regulated by both internal biochemical pathways and external stimuli. The manipulation of these factors, specifically through the use of elicitors and the optimization of culture conditions, represents a key biotechnological strategy to enhance the yield of this and other valuable secondary metabolites.

Elicitors are compounds that, when introduced in small quantities to a plant or cell culture, trigger a defense or stress response, often leading to an increase in the production of secondary metabolites. nih.gov This process, known as elicitation, can be initiated by both biotic (e.g., derived from microorganisms) and abiotic (e.g., physical or chemical) factors. While specific studies on the effect of elicitors on this compound biosynthesis are limited, the principles of elicitation in plant cell cultures for triterpenoid saponin production are well-established. For instance, fungal elicitors and signaling molecules like methyl jasmonate (MJ) and salicylic (B10762653) acid (SA) have been successfully used to boost saponin production in various plant species. frontiersin.org It is hypothesized that these elicitors activate defense-related genes, including those encoding key enzymes in the triterpenoid biosynthesis pathway, leading to higher accumulation of compounds like this compound.

Culture conditions play a pivotal role in the growth of plant cells and the synthesis of secondary metabolites. In Hovenia dulcis cell cultures, factors such as the composition of the culture medium, plant growth regulators, light, and other physical parameters are critical. Research on H. dulcis has demonstrated that establishing stable callus and cell suspension cultures is a prerequisite for controlled metabolite production. scielo.brresearchgate.net The type and concentration of auxins and cytokinins in the culture medium significantly influence the morphology and growth of calli. For example, auxins like 1-naphthaleneacetic acid (NAA), picloram, and 2,4-D have been shown to affect callus formation, with NAA promoting the development of compact calli and picloram inducing a mix of friable and compact structures. academicjournals.orgacademicjournals.org

Furthermore, substances that modulate plant physiological responses, such as silver nitrate (B79036) (AgNO₃), have been studied. Silver nitrate, an inhibitor of ethylene (B1197577) action, has been shown to promote the formation of friable calli in H. dulcis, which is often a desirable trait for establishing robust cell suspension cultures. scielo.brscielo.br The presence of saponins has been confirmed in these callus cultures through phytochemical screening, indicating that the biosynthetic machinery for these compounds is active under in-vitro conditions. scielo.brscielo.br Optimizing these culture parameters on a case-by-case basis is essential for maximizing the yield of specific saponins like this compound. scielo.br

Table 1: Influence of Plant Growth Regulators on Hovenia dulcis Callus Culture

Plant Growth Regulator Concentration (mg/L) Observed Effect on Callus Reference
NAA 2.5 Production of light-green, compact callus academicjournals.org
NAA + BAP 2.5 + 0.65 Enhanced callus growth, producing significant dry weight academicjournals.orgacademicjournals.org
Picloram 1.25 Promotion of mixed (friable and compact) calli academicjournals.org
Kinetin (KIN) Not specified Produced calli with both compact and friable areas scielo.br
Thidiazuron (TDZ) Not specified Produced only compact callus scielo.br
Silver Nitrate (AgNO₃) 2.0 Promoted the formation of friable calli scielo.brscielo.br

Chemoenzymatic and Synthetic Biology Approaches to this compound

The intricate structure of this compound, comprising a complex aglycone and multiple sugar moieties, presents significant challenges for traditional production methods. Chemoenzymatic synthesis and synthetic biology offer powerful alternative routes for its production, allowing for greater control and potentially higher yields.

Strategies for Partial and Total Chemical Synthesis of Triterpene Glycosides

The chemical synthesis of triterpene glycosides is a formidable task due to the stereochemical complexity of the triterpene core and the challenges associated with forming specific glycosidic linkages. A total chemical synthesis of a molecule as complex as this compound has not been reported. However, general strategies developed for other complex saponins provide a roadmap for how such a synthesis could be approached.

These strategies typically involve:

Stepwise Glycosylation: This is a common approach where sugar units are added one by one to the aglycone or a growing oligosaccharide chain. researchgate.net This method allows for precise control over the formation of each glycosidic bond. The choice of glycosyl donors (e.g., trichloroacetimidates) and promoters (e.g., TMSOTf) is critical for achieving the desired stereoselectivity (α or β linkage). researchgate.net

Convergent Block Synthesis: In this strategy, the oligosaccharide (glycan) portion and the triterpene aglycone are synthesized separately and then coupled together in a later step. This can be more efficient for complex molecules. The "glycal assembly" method is a powerful example of this approach, enabling the synthesis of complex branched oligosaccharides that can then be attached to an aglycone. researchgate.net

Protecting Group Strategies: The numerous hydroxyl groups on both the aglycone and the sugar units must be selectively protected and deprotected throughout the synthesis. This requires a sophisticated strategy using a variety of orthogonal protecting groups that can be removed under different conditions without affecting others. plos.org

The synthesis of this compound's aglycone, jujubogenin (B1254797), is itself a major challenge due to its dammarane-type skeleton featuring multiple stereocenters. researchgate.net Furthermore, the construction of the branched trisaccharide and its linkage to the C-3 hydroxyl group of jujubogenin would require highly specific and controlled glycosylation reactions. While a full chemical synthesis is theoretically possible, it would likely be a long and low-yielding process, making it impractical for large-scale production. Semi-synthesis, starting from a more readily available natural triterpenoid, could be a more viable alternative. hmdb.ca

Recombinant Microbial Systems for this compound Precursor or Analog Production

Synthetic biology offers a promising alternative to chemical synthesis and agricultural extraction. Microbial hosts, particularly the yeast Saccharomyces cerevisiae, have been successfully engineered as cell factories for the production of various triterpenoids. rsc.orgresearchgate.net These microorganisms are advantageous due to their rapid growth, genetic tractability, and the presence of the native mevalonate (MVA) pathway, which produces the essential precursors for all terpenoids. rsc.orgbiorxiv.org

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene to form the dammarane-type triterpene skeleton. nih.gov The aglycone of this compound is jujubogenin. plos.org Significant progress has been made in engineering S. cerevisiae to produce high titers of dammarane-type triterpenoid precursors.

Key metabolic engineering strategies include:

Enhancing Precursor Supply: The flux through the endogenous MVA pathway is often a limiting factor. Engineering efforts focus on overexpressing key genes in this pathway, such as those encoding HMG-CoA reductase (tHMG1), and introducing heterologous enzymes with superior kinetics. rsc.orgresearchgate.net

Diverting Flux from Competing Pathways: In yeast, 2,3-oxidosqualene is the precursor for both desired triterpenoids and essential sterols like lanosterol (B1674476). Down-regulating the gene for lanosterol synthase (ERG7) is a critical step to divert the metabolic flux towards the heterologous triterpene synthase. rsc.orgresearchgate.net

Heterologous Expression of Pathway Genes: Genes encoding the enzymes responsible for converting 2,3-oxidosqualene into the specific triterpene scaffold are introduced into the microbial host. For this compound, this would involve expressing a dammarenediol-II synthase. Recently, yeast strains have been engineered to produce dammarenediol-II at titers of up to 1.5 g/L. researchgate.net Another study achieved over 1 g/L of dammaradienol, a closely related precursor. acs.org

Reconstitution of Downstream Pathways: Subsequent modification steps, such as hydroxylations catalyzed by cytochrome P450 enzymes (CYP450s) and glycosylations by UDP-glycosyltransferases (UGTs), are required to build the final saponin. While challenging, entire biosynthetic pathways for other saponins, like ginsenosides, have been reconstituted in yeast. researchgate.net

By applying these principles, a recombinant yeast strain could be developed to produce jujubogenin, the aglycone of this compound. Further engineering to introduce the specific UGTs responsible for attaching the sugar moieties would be the final step toward de novo microbial biosynthesis of the complete molecule.

Table 2: Microbial Systems for Triterpenoid Precursor Production

Microbial Host Precursor/Product Engineering Strategy Resulting Titer Reference
S. cerevisiae Dammaradienol Optimization of terpene supply, increased copy number of synthase 1.037 g/L acs.org
S. cerevisiae Dammarenediol-II Modular pathway engineering, ERG7 regulation, fermentation optimization 1.5 g/L researchgate.net
S. cerevisiae Betulinic acid (lupane-type) Modified oxidosqualene cyclase, expression of CYP/CPR couple > 6 g/L (total lupane (B1675458) triterpenoids) biorxiv.org
E. coli Jujuboside B Heterologous expression of β-glucosidase from Ziziphus jujuba Conversion of Jujuboside A to Jujuboside B mdpi.com

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 19993329
Hovenidulcioside A1 76401300
Hovenidulcioside A2 85084179
Hovenidulcioside B2 3083498
Jujubogenin 15515703
Pseudojujubogenin 156963629
Dammarenediol-II 119335
Dammaradienol 101340
Ebelin lactone 15559069
Lanosterol 14969
1-Naphthaleneacetic acid (NAA) 871
Picloram 7849
2,4-Dichlorophenoxyacetic acid (2,4-D) 1486
Kinetin 3830
Thidiazuron (TDZ) 5435
Silver Nitrate (AgNO₃) 24470
Methyl jasmonate (MJ) 5281822

Pre Clinical Biological Activities and Mechanistic Studies of Hovenidulcioside B1

Anti-Allergic and Immunomodulatory Activities

Hovenidulcioside B1 has demonstrated notable anti-allergic and immunomodulatory effects in pre-clinical research. researchgate.netnih.gov These activities are primarily linked to its ability to interfere with the processes that trigger allergic reactions.

A key event in an allergic response is the release of histamine (B1213489) from mast cells. frontiersin.orgfrontiersin.org Studies have shown that this compound can inhibit this process. In laboratory settings, this has been observed in rat mast cells. encyclopedia.pubencyclopedia.pub Researchers often use specific chemical agents to artificially stimulate histamine release for study purposes. Two such agents are compound 48/80 and calcium ionophore A-23187. This compound, along with its related compounds Hovenidulciosides A1, A2, and B2, has been found to suppress the histamine release induced by both of these agents. researchgate.netencyclopedia.pub

CompoundIn Vitro ModelInducing Agent(s)Observed Effect
This compoundRat Mast CellsCompound 48/80, Calcium Ionophore A-23187Inhibition of Histamine Release researchgate.netencyclopedia.pub

The anti-histaminic effects of compounds like this compound are often attributed to their interaction with histamine receptors or their ability to modulate the signaling pathways involved in mast cell degranulation. nih.govnih.gov Histamine exerts its effects by binding to four different types of receptors (H1, H2, H3, and H4), which are G-protein coupled receptors. scielo.br The activation of these receptors, particularly H1 and H4 on mast cells, can lead to further histamine release and the production of other inflammatory mediators. frontiersin.org By inhibiting the initial release of histamine, this compound effectively dampens this cascade. The inhibition of calcium influx, as suggested by its activity against the calcium ionophore A-23187, is a likely part of its mechanism, as calcium signaling is crucial for mast cell degranulation. biomedpharmajournal.org

Inhibition of Histamine Release from Mast Cells (in vitro models using rat mast cells, compound 48/80, and calcium ionophore A-23187)

Investigation of Anti-inflammatory Pathways

Beyond its anti-allergic properties, this compound is also being investigated for its potential to modulate inflammatory pathways. Inflammation is a complex biological response involving various cells and signaling molecules.

While specific studies focusing solely on this compound's effects on RAW264.7 macrophages are not extensively detailed in the provided search results, the general class of compounds to which it belongs, triterpenoid (B12794562) saponins (B1172615), is known to possess anti-inflammatory properties. researchgate.net These compounds often exert their effects by modulating key inflammatory mediators. In models using RAW264.7 macrophages, a common cell line for studying inflammation, anti-inflammatory compounds are often tested for their ability to inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are typically induced by lipopolysaccharide (LPS). researchgate.netmdpi.complos.org The mechanisms often involve the inhibition of signaling pathways such as NF-κB and MAPKs, which are central to the inflammatory response. mbl.or.krresearchgate.net

The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in rodents is a widely used pre-clinical model that mimics aspects of inflammatory bowel disease (IBD) in humans. nih.govresearchgate.net This model is characterized by significant inflammation in the colon. Studies on other natural compounds in this model have shown that they can alleviate inflammation by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. turkjgastroenterol.org For instance, in DSS-induced colitis, there is often an increase in inflammatory markers like RANKL and a decrease in bone formation, which can be mitigated by anti-inflammatory treatments. nih.gov The infiltration of inflammatory cells, such as dendritic cells, is also a key feature of this model, and treatments can work by reducing this infiltration. frontiersin.org While direct evidence for this compound in this specific model is not available in the provided results, its known anti-allergic and potential anti-inflammatory properties suggest it could modulate these inflammatory biomarkers.

Structure Activity Relationship Sar Studies of Hovenidulcioside B1 and Analogs

Comparative SAR Analysis within the Hovenidulcioside Series (A1, A2, B2)

Elucidating Differential Activities based on Structural Variations

The biological activity of saponins (B1172615), including Hovenidulcioside B1, is intricately linked to their molecular structure. Variations in the aglycone (non-sugar) backbone or the attached sugar moieties can significantly influence their pharmacological effects. Studies comparing this compound with its naturally occurring analogs, isolated from the same plant source, Hovenia dulcis, offer valuable insights into these structure-activity relationships (SAR).

A key study by Yoshikawa and colleagues provides a direct comparison of this compound and its close structural analogs: Hovenidulcioside A1, Hovenidulcioside A2, and Hovenidulcioside B2. nih.gov These compounds share the same unique methyl-migrated 16,17-seco-dammarane-type triterpene aglycone but differ in their glycosylation patterns or minor structural modifications on the aglycone. The researchers evaluated their inhibitory effects on histamine (B1213489) release from rat mast cells, a common assay to screen for potential anti-allergic or anti-inflammatory activity. nih.govencyclopedia.pub

The results of this comparative study are summarized in the table below, showcasing the differential activities based on subtle structural changes.

Table 1: Inhibitory Activity of Hovenidulciosides on Histamine Release

Compound Inducer Concentration (µg/mL) Inhibition (%)
This compound Compound 48/80 100 38.2
Calcium Ionophore A-23187 100 25.4
Hovenidulcioside A1 Compound 48/80 100 35.1
Calcium Ionophore A-23187 100 24.1
Hovenidulcioside A2 Compound 48/80 100 30.2
Calcium Ionophore A-23187 100 18.3
Hovenidulcioside B2 Compound 48/80 100 32.5
Calcium Ionophore A-23187 100 20.7

Data sourced from Yoshikawa et al., 1996. nih.gov

From this data, several key SAR points can be elucidated:

Influence of Glycosylation: Within the same aglycone series, the nature of the sugar chains plays a crucial role.

Comparing This compound and Hovenidulcioside B2 , both possess the same aglycone. However, this compound, which has a more complex oligosaccharide chain, demonstrates a stronger inhibitory effect than Hovenidulcioside B2. nih.gov This suggests that the composition and structure of the sugar moiety are significant contributors to the compound's biological activity.

A similar trend is observed between Hovenidulcioside A1 and Hovenidulcioside A2 . Hovenidulcioside A1, with its specific glycosylation pattern, is more active than Hovenidulcioside A2. nih.gov

Advanced Analytical Methodologies for Hovenidulcioside B1 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a foundational technique in analytical chemistry, serving as the backbone for the separation of complex mixtures. ijarsct.co.in For the study of plant-derived compounds like Hovenidulcioside B1, High-Performance Liquid Chromatography (HPLC) is the predominant method, while Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of associated volatile molecules. scielo.braustinpublishinggroup.com

HPLC is a versatile and widely utilized technique for the analysis of natural products, capable of separating compounds with diverse polarities and molecular weights. austinpublishinggroup.comwjpmr.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for phytochemical analysis, including the separation of saponins (B1172615). austinpublishinggroup.comresearchgate.net Due to the fact that many saponins lack a strong chromophore for UV detection, various detectors, including Diode Array Detectors (DAD), Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometers (MS), are employed to overcome detection challenges. austinpublishinggroup.comresearchgate.net

Developing a reliable analytical method is crucial for the accurate quantification of this compound. ijarsct.co.in The process involves optimizing various chromatographic parameters such as the column type, mobile phase composition, and detector settings to achieve good resolution and sensitivity. wjpmr.com Following development, the method must be validated according to established guidelines, such as those from the International Conference on Harmonization (ICH), to ensure it is fit for its intended purpose. ijarsct.co.injpionline.orgeijppr.com

Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra-day (repeatability) and inter-day (intermediate) precision.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

For the quantification of bioactive compounds in Hovenia dulcis, including saponins like this compound, HPLC-DAD methods have been developed and validated. researchgate.net Studies have demonstrated satisfactory precision for these methods, with relative standard deviation (RSD) values typically below 5%. researchgate.net

Validation ParameterTypical Acceptance CriteriaSignificance in this compound Analysis
Linearity (Correlation Coefficient, r²)≥ 0.999Ensures that the measured detector response is proportional to the concentration of this compound.
Precision (RSD %)< 2-5%Confirms the reproducibility of the method for repeated measurements of this compound. researchgate.net
Accuracy (Recovery %)98-102%Demonstrates that the method can accurately measure the true amount of this compound in a sample. amazon.in
LOD / LOQ (µg/mL)Method-dependentEstablishes the sensitivity of the method, defining the lowest concentrations that can be reliably detected and quantified. researchgate.net

HPLC is routinely applied for the quantitative analysis of this compound in various samples, most notably in extracts from the fruits and peduncles of Hovenia dulcis and related species. austinpublishinggroup.comresearchgate.net Reversed-phase columns, such as a C18, are commonly used for the separation. eijppr.comamazon.in The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier, e.g., acetic or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol). researchgate.nettandfonline.com A Diode Array Detector (DAD) can be used to monitor the column effluent at specific wavelengths to quantify the separated compounds. researchgate.net The selection of the appropriate extraction solvent, such as methanol (B129727) or ethanol, is a critical preceding step to ensure efficient recovery of saponins from the plant matrix. researchgate.net

ParameterTypical Condition for Saponin (B1150181) Analysis
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.netamazon.in
Mobile PhaseGradient of Water (with 0.1% Acetic Acid) and Acetonitrile researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionDAD (UV) at low wavelengths (e.g., ~210 nm) eijppr.comajol.info
Column Temperature25-40 °C researchgate.nettandfonline.com

This compound is a large, non-volatile triterpenoid (B12794562) saponin and is therefore not suitable for direct analysis by Gas Chromatography (GC). However, GC-MS is a powerful tool for analyzing other types of compounds present in Hovenia dulcis extracts, particularly volatile and semi-volatile organic compounds that contribute to the plant's aroma and may possess biological activity. scielo.brscielo.br In the context of a comprehensive phytochemical analysis of H. dulcis, GC-MS provides crucial information on these associated components.

For instance, in studies of fermented beverages made from Hovenia dulcis pseudofruits, GC-MS analysis has been used to identify dozens of volatile compounds. scielo.brscielo.brscienceopen.com The typical methodology involves extraction of the volatile fraction, often using headspace solid-phase microextraction (SPME), followed by separation on a capillary column (e.g., DB-Wax) and identification by mass spectrometry. scielo.brscielo.br This allows for the characterization of alcohols, esters, terpenes, and other metabolites that are present alongside non-volatile compounds like this compound.

Compound ClassExamples Identified in H. dulcis Products via GC-MS scielo.brscielo.br
AlcoholsEthanol, 3-Methyl-1-butanol, Phenylethyl alcohol
EstersEthyl acetate (B1210297), Ethyl hexanoate, Ethyl octanoate
Terpenoidstrans-Farnesol, Linalool
PhenolsEugenol

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

Method Development and Validation for this compound Quantification

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power. For a complex saponin like this compound, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for both identification and quantification. austinpublishinggroup.com

LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it an indispensable tool for analyzing complex mixtures like plant extracts. austinpublishinggroup.compolymersolutions.com This technique can be used for both qualitative analysis (identifying unknown compounds) and quantitative analysis (measuring the concentration of known compounds). polymersolutions.com

Qualitative Profiling: For qualitative purposes, high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) are often used. tandfonline.compolymersolutions.com LC-QTOF-MS/MS analysis of Hovenia species extracts allows for the tentative identification of a wide array of phytochemicals based on their accurate mass measurements and fragmentation patterns (MS/MS spectra). tandfonline.comresearchgate.net In a single run, researchers can profile dozens of compounds, including saponins, flavonoids, organic acids, and phenolic acids, providing a comprehensive chemical snapshot of the extract. researchgate.net

Quantitative Profiling: For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is frequently the instrument of choice due to its exceptional sensitivity and specificity when operated in Multiple Reaction Monitoring (MRM) mode. tandfonline.compolymersolutions.com In this mode, the instrument is set to detect a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions formed by collision-induced dissociation. tandfonline.com This high degree of specificity allows for accurate quantification even at very low levels and in the presence of co-eluting matrix components. restek.com Studies on Hovenia species have successfully used LC-ESI-QqQ-MS/MS to quantify numerous bioactive constituents, including various terpenes and their glycoside derivatives. tandfonline.comresearchgate.net

ParameterTypical LC-MS/MS Condition
LC SystemUPLC or HPLC tandfonline.comresearchgate.net
ColumnReversed-Phase C18 tandfonline.com
Mobile PhaseGradient of Water (0.1% Acetic or Formic Acid) and Acetonitrile/Methanol tandfonline.com
Ionization SourceElectrospray Ionization (ESI), often in negative ion mode for saponins tandfonline.com
Mass AnalyzerQ-TOF (Qualitative), Triple Quadrupole (QqQ) (Quantitative) tandfonline.compolymersolutions.comresearchgate.net
Acquisition ModeFull Scan & MS/MS (Qualitative), Multiple Reaction Monitoring (MRM) (Quantitative) tandfonline.compolymersolutions.com

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS/MS) for Detailed Chemical Profiling

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS/MS) is a highly effective and widely used technique for the comprehensive chemical profiling of complex natural product extracts, such as those from Hovenia species. This method combines the high-resolution separation power of UPLC with the high-mass-accuracy and high-resolution capabilities of QTOF-MS, enabling the rapid identification of numerous constituents in a single analysis.

In studies of Hovenia acerba, a plant from the same genus as Hovenia dulcis, this technique has been instrumental in identifying and characterizing a large number of compounds. Research has successfully identified 117 different compounds, including phenolics, terpenes, organic acids, and flavonoids, from various extracts of the plant's peduncles. This demonstrates the platform's capacity to elucidate the complex chemical matrix in which this compound is found.

The process for detailed chemical profiling involves:

  • UPLC Separation: The extract is injected into the UPLC system, where compounds are separated based on their physicochemical properties as they pass through a column with a stationary phase.
  • ESI Ionization: The separated compounds eluting from the column are ionized using an electrospray source, which generates charged molecules suitable for mass analysis.
  • QTOF-MS/MS Analysis: The ions are analyzed in the QTOF mass spectrometer. A full-scan MS spectrum provides the accurate mass-to-charge ratio (m/z) of the precursor ions. Subsequently, specific precursor ions, such as that of this compound, are selected and fragmented to produce an MS/MS spectrum.
  • The identification of this compound and other compounds is then confirmed by comparing their retention times, accurate mass data, and fragmentation patterns with those of authenticated reference standards or with data from established scientific literature and databases.

    Nuclear Magnetic Resonance (NMR) for Quality Control and Fingerprinting

    Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the quality control and chemical fingerprinting of complex mixtures like herbal extracts. Unlike chromatographic techniques that separate individual components, NMR provides a holistic "fingerprint" of the entire sample in a single, non-destructive measurement. This makes it particularly suitable for assessing the consistency and authenticity of botanical products.

    The concept of NMR fingerprinting involves using the complete NMR spectrum (typically proton, ¹H NMR, or carbon, ¹³C NMR) as a unique signature for a given sample. This approach is valuable for the quality control of products containing Hovenia dulcis. For instance, a study on a beverage containing six herbal components, including Hovenia dulcis, successfully established a multi-fingerprint methodology for quality assessment. By analyzing the ¹H and ¹³C NMR spectra of different batches, researchers could ensure a high degree of similarity and consistency between them.

    For this compound, NMR fingerprinting offers several advantages for quality control:

  • Batch-to-Batch Consistency: By comparing the NMR fingerprint of a new batch of Hovenia dulcis extract to a validated reference fingerprint, manufacturers can quickly verify that the chemical profile is consistent. Specific signals corresponding to this compound can be monitored to ensure its presence and relative concentration.
  • Authenticity Verification: An NMR fingerprint can help identify counterfeit or adulterated products, which would exhibit a different spectral pattern compared to the authentic reference.
  • Structural Information: The NMR spectrum provides detailed structural information about the compounds present, which can confirm the identity of key markers like this compound without the need for separation.
  • The integration of NMR fingerprinting into the quality control process provides a robust and efficient method for ensuring the chemical integrity and consistency of herbal products derived from Hovenia dulcis.

    Future Directions and Research Perspectives

    Integration of Omics Technologies (e.g., metabolomics, transcriptomics) in Hovenidulcioside B1 Studies

    The biosynthesis of triterpenoid (B12794562) saponins (B1172615) like this compound is a complex process involving numerous enzymatic steps. A comprehensive understanding of this pathway is crucial for its eventual manipulation and optimization. The integration of various "omics" technologies offers a powerful approach to unravel the intricate molecular networks governing its production in plants.

    Future research should focus on a multi-omics strategy, combining metabolomics, transcriptomics, and potentially proteomics. frontiersin.orgresearchgate.net Metabolomic analyses can continue to identify and quantify this compound and related intermediate compounds in different plant tissues and under various conditions. nih.gov Transcriptomic analysis, through techniques like RNA-seq, can simultaneously identify the genes that are actively expressed when this compound is being produced. mdpi.comacs.org

    By correlating the expression levels of specific genes with the abundance of this compound and its precursors, researchers can identify candidate genes encoding the enzymes responsible for its biosynthesis, such as oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases. frontiersin.orgfrontiersin.org This integrated approach has been successfully used to elucidate the biosynthetic pathways of other triterpenoid saponins and would provide profound insights into the regulation of this compound synthesis. frontiersin.orgresearchgate.net Furthermore, understanding these pathways is the first step towards metabolic engineering for enhanced production.

    Advanced Computational Modeling and Molecular Docking for Mechanistic Insights

    To fully understand the bioactive potential of this compound, it is essential to elucidate its mechanism of action at a molecular level. Advanced computational modeling and molecular docking simulations are powerful in silico tools that can provide significant mechanistic insights prior to extensive laboratory experimentation. nih.govresearchgate.net

    Molecular docking studies can predict how this compound interacts with specific protein targets, such as enzymes or receptors, which may be implicated in various diseases. figshare.com By simulating the binding affinity and orientation of this compound within the active site of a target protein, researchers can hypothesize its potential biological effects. mdpi.comnih.gov For instance, docking studies on other triterpene glycosides have successfully predicted their interactions with enzymes involved in inflammation and diabetes. nih.govresearchgate.net

    Future research should employ molecular dynamics simulations to study the stability of the this compound-protein complex and to understand the dynamic nature of their interactions over time. nih.gov These computational approaches can help to identify key amino acid residues involved in the binding, providing a basis for the rational design of more potent and selective analogs.

    Exploration of this compound Analogs and Derivatives for Enhanced Bioactivity

    The natural structure of this compound provides a scaffold for chemical modification to enhance its biological activities or to improve its pharmacokinetic properties. The synthesis and evaluation of analogs and derivatives are a cornerstone of drug discovery and development.

    Structure-activity relationship (SAR) studies are crucial in this context. tandfonline.comthieme-connect.comsinica.edu.tw By systematically modifying different parts of the this compound molecule, such as the aglycone or the sugar moieties, and then testing the bioactivity of these new compounds, researchers can determine which structural features are essential for its effects. For example, studies on other triterpene glycosides have shown that the type and position of sugar residues can significantly impact their biological activity. frontiersin.org

    The synthesis of novel this compound analogs could involve techniques such as glycosylation to attach different sugar molecules or modification of the triterpene backbone. nih.govmdpi.com These new derivatives can then be screened for enhanced potency, selectivity, and improved drug-like properties. The development of synthetic and semi-synthetic routes to these complex molecules is an active area of research. google.comgoogle.com

    Sustainable Production Strategies for this compound

    The reliance on extraction from natural plant sources for complex molecules like this compound can be a bottleneck for research and commercialization due to low yields and variability. nih.gov Therefore, the development of sustainable and scalable production strategies is a critical future direction.

    Biotechnological approaches, such as plant cell and tissue cultures, offer a promising alternative for the consistent and controlled production of this compound. cabidigitallibrary.org In vitro cultures can be optimized and scaled up in bioreactors, providing a continuous supply of the compound independent of geographical and seasonal variations. frontiersin.org Elicitation, the use of signaling molecules to stimulate secondary metabolite production, can further enhance yields in these culture systems. nih.govresearchgate.net

    Metabolic engineering presents another powerful strategy. By introducing and overexpressing the identified biosynthetic genes for this compound in microbial hosts like yeast (Saccharomyces cerevisiae) or in engineered plant systems, it is possible to create "cell factories" for its production. researchgate.netbiosynsis.comugent.be This approach not only allows for high-yield production but also facilitates the synthesis of novel analogs through combinatorial biosynthesis. nih.gov

    Collaborative Interdisciplinary Research Initiatives on Triterpene Glycosides

    The multifaceted nature of research on triterpene glycosides, including this compound, necessitates a collaborative and interdisciplinary approach. Future progress will be significantly accelerated by fostering initiatives that bring together experts from diverse fields.

    Such collaborations should involve:

    Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and its analogs.

    Molecular Biologists and Geneticists: To identify and characterize the biosynthetic pathways using omics technologies. frontiersin.org

    Computational Chemists and Bioinformaticians: To perform molecular modeling and docking studies and to analyze large omics datasets.

    Pharmacologists and Cell Biologists: To evaluate the bioactivity of this compound and its derivatives in various in vitro and in vivo models.

    Chemical and Biochemical Engineers: To develop and optimize sustainable production platforms, such as cell cultures and metabolic engineering strategies. bibliotekanauki.pl

    By combining their expertise, these interdisciplinary teams can create a synergistic research environment that spans from fundamental discovery to practical application, ultimately unlocking the full therapeutic and biotechnological potential of this compound and other related triterpene glycosides.

    Q & A

    Q. What are the primary natural sources and structural characteristics of Hovenidulcioside B1?

    this compound is a triterpenoid saponin isolated from the seeds and fruits of Hovenia dulcis (Japanese raisin tree). Its structure includes a β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl moiety attached to a aglycone core, classified under category D saponins . Key identification methods involve nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS), with comparative analysis against isolated reference standards for validation .

    Q. What methodologies are commonly employed for the isolation and purification of this compound from plant material?

    Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and chromatographic techniques such as column chromatography (silica gel, reversed-phase C18) and preparative HPLC. Purity validation requires ≥95% homogeneity confirmed via HPLC-UV/ELSD and spectroscopic characterization . Researchers must document solvent ratios, stationary phases, and elution gradients to ensure reproducibility .

    Q. What preliminary pharmacological activities have been reported for this compound, and what experimental models were used to assess these?

    Early studies report hepatoprotective and anti-inflammatory activities in murine models, with IC50 values measured via ELISA for cytokine inhibition (e.g., TNF-α). In vitro assays often use LPS-induced macrophage models (e.g., RAW 264.7 cells) to evaluate NF-κB pathway modulation . Dose ranges (10–100 μM) and vehicle controls (e.g., DMSO concentration ≤0.1%) must be standardized to minimize experimental variability .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

    Contradictions may arise from variations in cell lines, animal strains, or assay conditions. A systematic review approach (PRISMA guidelines) should be applied to aggregate data, followed by meta-analysis to identify confounding variables (e.g., dosage, exposure time). Sensitivity analysis can isolate factors contributing to discrepancies, such as differences in metabolite bioavailability between in vitro and in vivo systems .

    Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound through targeted structural modifications?

    SAR studies require regioselective hydrolysis or enzymatic glycosylation to modify sugar moieties, followed by bioactivity reassessment. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2). Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interaction kinetics. Document synthetic pathways and purity thresholds (≥98%) to ensure comparability .

    Q. What considerations are critical when designing dose-response studies to establish the therapeutic window of this compound?

    Use log-dose increments (e.g., 0.1–100 μM) to capture EC50/IC50 values, with sample sizes calculated via power analysis (α=0.05, β=0.2). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and toxicity endpoints (e.g., MTT assay for cell viability). Nonlinear regression models (e.g., Hill equation) should analyze sigmoidal curves, and results must be replicated across ≥3 independent experiments .

    Q. How should researchers approach the development of analytical standards for this compound to ensure reproducibility across laboratories?

    Certified reference materials (CRMs) must be characterized via collaborative studies using validated protocols (ICH Q2 guidelines). Quantify impurities via LC-MS/MS and assign uncertainty values (±2% for purity). Publish detailed NMR assignments (1H, 13C, HSQC, HMBC) in supplementary materials to enable cross-laboratory verification .

    Q. What computational methods are most effective for predicting the molecular targets of this compound, and how should these predictions be experimentally validated?

    Pharmacophore modeling (e.g., Schrödinger Phase) and molecular dynamics simulations (e.g., GROMACS) identify potential targets like PI3K/Akt. Experimental validation requires CRISPR/Cas9 knockout models or siRNA silencing to confirm pathway involvement. Western blotting or qPCR should measure downstream protein/mRNA expression changes post-treatment .

    Methodological Frameworks

    • For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
    • For experimental design : Follow Grinnell College’s planning form to align objectives with data analysis pipelines .
    • For reproducibility : Adhere to the Beilstein Journal’s guidelines for documenting synthetic procedures and spectral data .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.